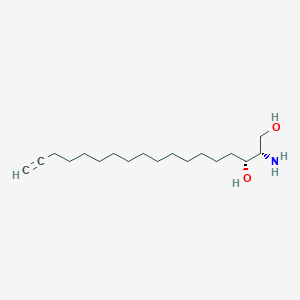
Alkyne Sphinganine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkyne Sphinganine is a bioactive sphingolipid derivative that contains a terminal alkyne group. Sphingolipids are essential components of cellular membranes and play crucial roles in cell signaling and regulation. The alkyne group in this compound allows for specific chemical modifications, making it a valuable tool in biochemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alkyne Sphinganine can be synthesized through various methods. One common approach involves the use of sphinganine as a starting material, which undergoes a series of chemical reactions to introduce the alkyne group. The synthesis typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the sphinganine molecule.
Introduction of Alkyne Group: The alkyne group is introduced through reactions such as Sonogashira coupling or other alkyne-forming reactions.
Deprotection: The protecting groups are removed to yield the final this compound product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as chromatography and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Alkyne Sphinganine undergoes various chemical reactions, including:
Click Chemistry: The terminal alkyne group reacts with azide-containing reagents in the presence of a copper catalyst to form triazoles.
Oxidation: Alkynes can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: Alkynes can be reduced to alkenes or alkanes using hydrogenation reactions.
Common Reagents and Conditions
Click Chemistry: Copper (Cu)-containing catalysts and azide reagents.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).
Major Products Formed
Click Chemistry: Triazole derivatives.
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Applications De Recherche Scientifique
Alkyne Sphinganine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in metabolic labeling to study sphingolipid metabolism and protein-lipid interactions.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of Alkyne Sphinganine involves its incorporation into cellular membranes and interaction with specific proteins and enzymes. The alkyne group allows for the tagging and visualization of sphingolipid-protein complexes using click chemistry. This enables the study of sphingolipid metabolism and signaling pathways in living cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphingosine Alkyne: Another sphingolipid derivative with an alkyne group, used in similar applications.
Dihydroceramides: Sphingolipid derivatives involved in cell signaling and metabolism.
Uniqueness
Alkyne Sphinganine is unique due to its terminal alkyne group, which allows for specific chemical modifications and applications in click chemistry. This makes it a valuable tool for studying sphingolipid metabolism and protein-lipid interactions in various biological systems .
Propriétés
Formule moléculaire |
C18H35NO2 |
|---|---|
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
(2S,3R)-2-aminooctadec-17-yne-1,3-diol |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,17-18,20-21H,3-16,19H2/t17-,18+/m0/s1 |
Clé InChI |
WYZIEXOOANYKNM-ZWKOTPCHSA-N |
SMILES isomérique |
C#CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O |
SMILES canonique |
C#CCCCCCCCCCCCCCC(C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


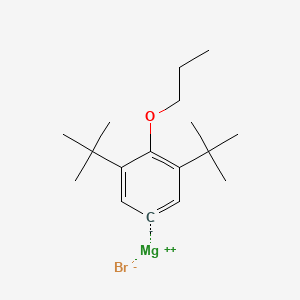
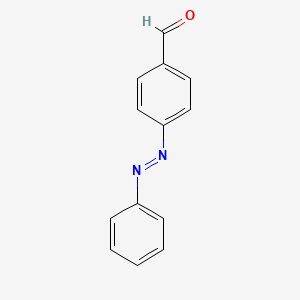
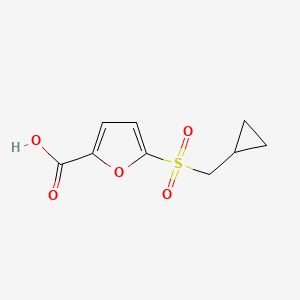
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)

![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
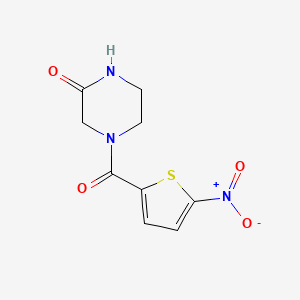

![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)
![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
